molecular formula C17H16ClN3OS2 B2821228 (5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-55-6

(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2821228
CAS No.: 897466-55-6
M. Wt: 377.91
InChI Key: RIGADFYMYMCMJO-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClN3OS2 and its molecular weight is 377.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis and antimicrobial activity of new pyridine derivatives, including those related to benzothiazole and piperazine structures. The compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives, which may include similar structural motifs to the compound , demonstrated significant anticancer and antiangiogenic effects in a mouse model. These compounds inhibited tumor growth and endothelial proliferation, suggesting potential applications in anticancer therapy (Chandrappa et al., 2010).

Apoptotic Agents

Isoxazoline derivatives linked via piperazine to benzisothiazoles were synthesized and found to exhibit potent cytotoxic and antineoplastic activities, acting as potential apoptotic agents for cancer treatment. This indicates the relevance of structural components like piperazine and isoxazoline in developing therapeutic agents (Byrappa et al., 2017).

Molecular Docking Studies

A study on the synthesis, spectral characterization, DFT, and docking studies of similar compounds indicated their antibacterial activity, supported by molecular docking to understand the interaction with bacterial targets. This suggests the compound's potential application in exploring antibacterial agents (Shahana & Yardily, 2020).

Kinetic Studies

Kinetic studies involving nucleophilic substitution reactions with structures resembling parts of the compound have been conducted. Such research provides insights into the reaction mechanisms and stability of related compounds, which can be crucial for synthesizing new drugs or materials (Fathalla & Hamed, 2006).

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c1-11-2-3-12-14(10-11)24-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)23-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGADFYMYMCMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.